

An In-depth Technical Guide to H-Allo-thr(tbu)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Allo-thr(tbu)-OH**

Cat. No.: **B2522906**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties of O-tert-Butyl-L-allo-threonine, also known as **H-Allo-thr(tbu)-OH**. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. This document outlines the molecule's key quantitative data, discusses potential synthetic pathways, and provides a structural visualization.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **H-Allo-thr(tbu)-OH**.

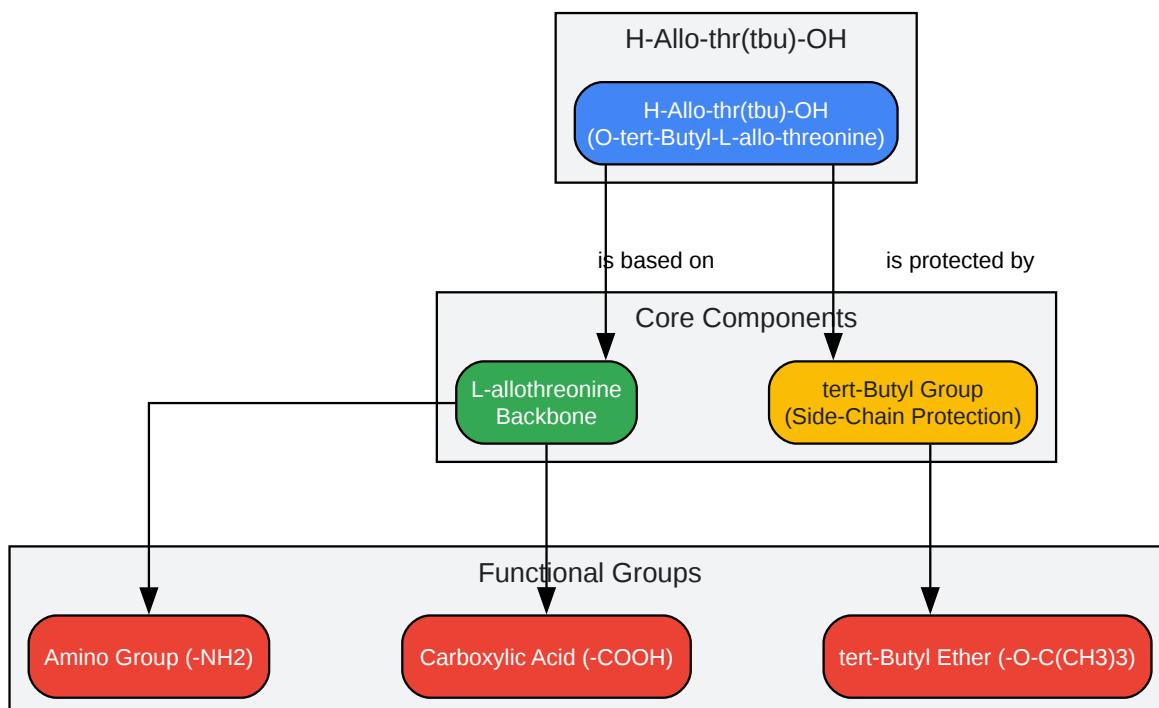
Parameter	Value	Reference
Molecular Formula	C8H17NO3	[1] [2] [3]
Molecular Weight	175.23 g/mol	[1] [2]
IUPAC Name	(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid	
CAS Number	201353-89-1	
Synonyms	O-tert-Butyl-L-allo-threonine, H-ALLO-THR(TBU)-OH	
Appearance	White to off-white solid	

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the direct synthesis of **H-Allo-thr(tbu)-OH** are not readily available in the public domain. However, based on established principles of amino acid and peptide chemistry, a plausible synthetic route can be outlined. The synthesis of tert-butyl protected amino acids typically involves the protection of the hydroxyl group of the corresponding unprotected amino acid.

A generalized experimental approach for the synthesis of O-tert-butylation threonine derivatives often starts with L-allo-threonine. The key transformation is the etherification of the side-chain hydroxyl group with a tert-butyl group. This is commonly achieved using isobutylene in the presence of a strong acid catalyst.

A potential multi-step synthesis, adapted from procedures for similar compounds, could involve the following conceptual stages:


- **Carboxyl Group Protection:** The synthesis may begin with the protection of the carboxylic acid group of L-allo-threonine, for instance, by converting it to a methyl or benzyl ester.
- **Hydroxyl Group Tert-Butylation:** The crucial step is the introduction of the tert-butyl ether protecting group onto the side-chain hydroxyl group. This is often accomplished by reacting the protected L-allo-threonine with isobutylene under acidic conditions (e.g., using sulfuric acid) in a suitable organic solvent like dioxane or dichloromethane.
- **Deprotection of the Carboxyl Group:** The final step would be the selective removal of the carboxyl-protecting group to yield the final product, **H-Allo-thr(tbu)-OH**. For example, a methyl ester can be saponified using a base, or a benzyl ester can be removed via hydrogenation.

The purification of the final product would likely involve crystallization or chromatographic techniques to ensure high purity. The synthesis of related compounds, such as Fmoc-protected threonine derivatives, follows similar principles of sequential protection and deprotection steps. For instance, a patented method for a related compound involves reacting an intermediate with isobutene in the presence of methylene chloride and concentrated sulfuric acid. Another patent describes a method for preparing O-tert-butyl-L-threonine tert-butyl ester using a solid acid

catalyst and a butylated reagent like tert-butyl methyl ether. These methods highlight the general strategies employed for such syntheses.

Molecular Structure and Logical Relationships

The structure of **H-Allo-thr(tbu)-OH** is composed of a central L-allothreonine core with its side-chain hydroxyl group protected by a tert-butyl group. The diagram below illustrates the logical relationship between the core components of the molecule.

[Click to download full resolution via product page](#)

Logical relationship of **H-Allo-thr(tbu)-OH** components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to H-Allo-thr(tbu)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2522906#h-allo-thr-tbu-oh-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com